
Carbamic acid, dimethyl-, (2-((diethylamino)methyl)-3-pyridyl) ester, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, dimethyl-, (2-((diethylamino)methyl)-3-pyridyl) ester, dihydrochloride is a chemical compound with a complex structure that includes a carbamate ester and a pyridine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, (2-((diethylamino)methyl)-3-pyridyl) ester, dihydrochloride typically involves the reaction of dimethylcarbamoyl chloride with 2-((diethylamino)methyl)-3-pyridinol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, dimethyl-, (2-((diethylamino)methyl)-3-pyridyl) ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is structurally related to several pharmacologically active agents, particularly due to the presence of the dimethylamine group and the pyridine moiety. These structural features contribute to its diverse biological activities.
Anticholinergic Activity
Carbamic acid derivatives are known for their anticholinergic properties. The compound has been evaluated for its potential use in treating conditions like Alzheimer's disease and other cognitive disorders. Rivastigmine, a well-known carbamate derivative, acts as a reversible inhibitor of acetylcholinesterase, enhancing cholinergic neurotransmission in the brain .
Antipsychotic Effects
Recent studies have indicated that derivatives of dimethylamine exhibit antipsychotic properties. Research suggests that compounds containing the dimethylamine pharmacophore can be effective in managing psychotic disorders such as schizophrenia and bipolar disorder .
Synthesis and Derivative Development
The synthesis of carbamic acid derivatives often involves the use of diethylamino groups which enhance solubility and bioavailability. Various synthetic strategies have been documented:
- Alkoxycarbonylation : This method allows for the introduction of carbamate functionalities onto amines under mild conditions, yielding high purity products .
- Intramolecular Cyclization : This technique has been utilized to create cyclic derivatives that may exhibit improved pharmacokinetic profiles .
Rivastigmine Development
Rivastigmine serves as a prime example of the application of carbamic acid derivatives in drug development. It is used in treating mild to moderate Alzheimer's disease and has shown efficacy in improving cognitive function through its action on acetylcholinesterase . Clinical trials have demonstrated significant improvements in cognitive scores among patients treated with rivastigmine compared to placebo.
Dimethylamine Derivatives in Antimicrobial Therapy
Research has highlighted the antimicrobial properties of dimethylamine derivatives, showcasing their potential in treating bacterial infections. Studies indicate that these compounds can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents .
Data Tables
Mechanism of Action
The mechanism of action of carbamic acid, dimethyl-, (2-((diethylamino)methyl)-3-pyridyl) ester, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This results in enhanced cholinergic transmission, which can have various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, [2-(diethylamino)ethyl]-, (2,6-dimethylphenyl)methyl ester, monohydrochloride
- Carbamic acid, methyl ester
- Carbamic acid, ethyl ester
Uniqueness
Carbamic acid, dimethyl-, (2-((diethylamino)methyl)-3-pyridyl) ester, dihydrochloride is unique due to its specific structural features, such as the presence of a pyridine ring and a dimethylcarbamate ester. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other carbamate esters.
Biological Activity
Carbamic acid derivatives, particularly those with pyridine structures, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, dimethyl-, (2-((diethylamino)methyl)-3-pyridyl) ester, dihydrochloride is noted for its potential therapeutic applications, particularly in neuropharmacology and oncology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a carbamate functional group linked to a pyridine ring. Its structural formula can be represented as follows:
- Molecular Formula : C14H20Cl2N2O2
- Molecular Weight : 307.23 g/mol
Carbamic acid derivatives often act as inhibitors of cholinesterases, enzymes that hydrolyze acetylcholine (ACh). By inhibiting these enzymes, the compounds can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease (AD) where cholinergic signaling is impaired.
Inhibition of Cholinesterases
Research indicates that carbamate compounds can selectively inhibit butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). This selectivity is crucial as it may lead to fewer side effects compared to non-selective inhibitors. In vitro studies show that this compound exhibits significant inhibitory activity against BChE, with potency comparable to established drugs like rivastigmine .
1. Neuroprotective Effects
Studies have demonstrated that the compound can cross the blood-brain barrier (BBB), which is essential for its neuroprotective effects. By inhibiting BChE, it helps maintain higher levels of ACh in the synaptic cleft, potentially improving cognitive functions in models of AD .
2. Anticancer Activity
Beyond its neuroprotective roles, there is emerging evidence that carbamate derivatives may exhibit anticancer properties. For instance, compounds structurally related to this carbamate have shown promise in inhibiting histone deacetylases (HDACs), which are implicated in cancer progression .
Case Studies and Experimental Findings
Properties
CAS No. |
67049-82-5 |
---|---|
Molecular Formula |
C13H23Cl2N3O2 |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
[3-(dimethylcarbamoyloxy)pyridin-1-ium-2-yl]methyl-diethylazanium;dichloride |
InChI |
InChI=1S/C13H21N3O2.2ClH/c1-5-16(6-2)10-11-12(8-7-9-14-11)18-13(17)15(3)4;;/h7-9H,5-6,10H2,1-4H3;2*1H |
InChI Key |
QYKBOZPSEYLXRL-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC1=C(C=CC=[NH+]1)OC(=O)N(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.